molecular formula C6H12ClN5 B2426224 (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride CAS No. 2344678-41-5

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride

Cat. No.: B2426224
CAS No.: 2344678-41-5
M. Wt: 189.65
InChI Key: XECRSLPLRADAEM-UHFFFAOYSA-N
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Description

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired tetrazole derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives.

Scientific Research Applications

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may exert its effects by inhibiting the growth of fungal cells through disruption of cell membrane integrity or interference with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride stands out due to its unique cyclobutyl group, which may confer distinct chemical and biological properties compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1-cyclobutyltetrazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c7-4-6-8-9-10-11(6)5-2-1-3-5;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECRSLPLRADAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=NN=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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